2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide
Description
The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide features a 1-oxa-4,8-diazaspiro[4.5]decane core, a conformationally restricted spirocyclic system that integrates oxygen and two nitrogen atoms. Key substituents include a benzenesulfonyl group at position 4 and an N-(4-methylphenyl)-2-oxoacetamide moiety at position 6. The spiro architecture likely enhances rigidity, influencing binding specificity and metabolic stability. The benzenesulfonyl group is a common pharmacophore in sulfonamide-based therapeutics, while the 4-methylphenyl acetamide substituent may modulate lipophilicity and electronic properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-17-7-9-18(10-8-17)23-20(26)21(27)24-13-11-22(12-14-24)25(15-16-30-22)31(28,29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVCDYYDHMQQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for immune response and cell growth.
Mode of Action
The compound acts as a selective inhibitor of TYK2/JAK1 kinases. It binds to these kinases and inhibits their activity, thereby disrupting the signaling pathways they are involved in. The IC50 values for TYK2 and JAK1 are 6 nM and 37 nM respectively, indicating a strong inhibitory effect.
Biochemical Pathways
By inhibiting TYK2/JAK1 kinases, the compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes. The compound’s action leads to the downregulation of genes regulated by TYK2/JAK1 and affects the formation of Th1, Th2, and Th17 cells.
Result of Action
The inhibition of TYK2/JAK1 kinases by the compound leads to anti-inflammatory effects . In an acute ulcerative colitis model, the compound demonstrated more effective anti-inflammatory efficacy than tofacitinib. This suggests that the compound could potentially be used for the treatment of inflammatory bowel disease.
Biological Activity
The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide (CAS Number: 896376-44-6) is a complex organic molecule with notable biological activities, particularly as a selective inhibitor of TYK2/JAK1 kinases. This activity positions it as a potential therapeutic agent in various inflammatory and autoimmune conditions.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
- Purity : Typically 95% .
The primary mechanism of action for this compound involves the inhibition of TYK2/JAK1 kinases , which are critical components of the JAK-STAT signaling pathway. By blocking these kinases, the compound exerts anti-inflammatory effects , making it a candidate for treating diseases characterized by excessive inflammation .
Inhibition of JAK-STAT Pathway
The JAK-STAT pathway plays a pivotal role in mediating responses to various cytokines and growth factors. The inhibition of TYK2 and JAK1 by this compound leads to:
- Reduced pro-inflammatory cytokine production : This effect can alleviate symptoms in conditions such as rheumatoid arthritis and psoriasis.
- Modulation of immune responses : The compound may help in regulating immune cell proliferation and differentiation .
Research Findings
Recent studies have explored the efficacy of this compound in various biological models:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. The results indicated that the compound effectively mitigated symptoms associated with inflammatory diseases .
Case Study 2: Cancer Therapeutics
The compound's ability to inhibit TYK2/JAK1 also suggests potential applications in cancer therapy, where aberrant activation of this pathway is often observed. Preliminary studies demonstrated that treatment with this compound led to reduced tumor growth in xenograft models, indicating its dual role as an anti-inflammatory and anti-cancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Spirocyclic structure | Inhibitor of FGFR4 |
| N4-(Substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | Dual CDK2/9 inhibitors | Broad antitumor efficacy |
| 1-Oxa-3,8-diazaspiro[4.5]decan derivatives | Variations in ring structure | Diverse biological activities |
This table highlights how structural variations can lead to diverse biological activities, emphasizing the unique properties of the compound under discussion.
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic and Structural Insights
- Hydrogen Bonding : The analog in demonstrates stabilization via N–H···O and C–H···O interactions, a feature likely shared by the target compound due to its sulfonyl and amide groups .
- Spirocyclic Rigidity : The diazaspiro systems in both the target compound and ’s analog may restrict conformational flexibility, enhancing selectivity for biological targets .
Electronic and Steric Effects
- Substituent Impact : The 4-methylphenyl group in the target compound offers moderate electron-donating effects and increased lipophilicity compared to ’s methoxy group. Conversely, the fluorine atom in ’s compound introduces electronegativity, which could improve binding affinity in hydrophobic pockets .
Methodological Considerations
- Software Tools : Programs like SHELX (used for crystallographic refinement) and WinGX (for small-molecule analysis) are critical for elucidating structural details of such compounds .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what functional group transformations are critical?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization of precursor amines and carbonyl compounds. Key steps include:
- Cyclization : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane scaffold under reflux with catalysts like p-toluenesulfonic acid .
- Sulfonylation : Introduction of the benzenesulfonyl group using sulfonyl chlorides in dichloromethane at 0–5°C to avoid side reactions .
- Acetamide coupling : Reaction of the intermediate with 4-methylphenyl isocyanate in the presence of a base (e.g., triethylamine) . Characterization relies on NMR (¹H/¹³C) for spirocyclic conformation and HPLC-MS for purity validation .
Q. Which spectroscopic and computational methods are essential for structural elucidation?
- X-ray crystallography : Resolves the spirocyclic geometry and confirms stereochemistry .
- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to distinguish overlapping signals in the diazaspiro system .
- DFT calculations : Predicts stability of tautomeric forms and reactive sites (e.g., sulfonyl group electrophilicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve spirocyclic core formation?
Design of Experiments (DoE) is critical for optimizing variables like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design (CCD) : Identifies optimal cyclization temperature (70–90°C) and solvent (toluene/THF mixtures) to maximize yield (>75%) while minimizing byproducts .
- In situ monitoring : Use of FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent enzyme inhibition results)?
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Orthogonal assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Purity profiling : Use preparative HPLC to isolate >98% pure batches, eliminating interference from synthetic byproducts .
- Structural analogs : Compare activity with derivatives lacking the benzenesulfonyl group to isolate pharmacophoric contributions .
Q. How can computational modeling predict metabolic stability or toxicity?
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict oxidative metabolism hotspots (e.g., oxidation of the diazaspiro nitrogen) .
- ADMET prediction tools : Software like Schrödinger’s QikProp evaluates logP (2.8 ± 0.3) and hERG channel inhibition risk, guiding structural modifications .
Q. What mechanistic insights explain the compound’s selectivity for kinase targets versus off-target receptors?
- Docking studies : The benzenesulfonyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the spirocyclic core prevents steric clashes with off-target receptors (e.g., GPCRs) .
- Mutagenesis assays : Replace key residues (e.g., Lys53 in PKA) to confirm hydrogen bonding with the acetamide carbonyl .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters (DoE Example)
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–110 | 85 | +22% |
| Solvent (Toluene:THF) | 1:1 – 4:1 | 3:1 | +15% |
| Catalyst Loading (mol%) | 5–15 | 10 | +12% |
| Source: Adapted from statistical DoE protocols |
Q. Table 2: Biological Assay Conditions for Reproducibility
| Assay Type | Buffer pH | Substrate Conc. (µM) | Positive Control |
|---|---|---|---|
| Kinase Inhibition | 7.4 | 10 | Staurosporine |
| Cytotoxicity | 7.2 | N/A | Doxorubicin |
| Standardized protocols reduce inter-lab variability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
